An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydrazinylbenzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydrazinylbenzonitrile
Introduction
2-Fluoro-5-hydrazinylbenzonitrile is an aromatic organic compound featuring a benzonitrile scaffold substituted with a fluorine atom and a hydrazinyl group.[1] Its molecular structure, combining the reactive functionalities of a nitrile, a hydrazine, and a fluorinated benzene ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of these groups suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Fluoro-5-hydrazinylbenzonitrile, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who may be considering this molecule for their synthetic and research endeavors.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. For 2-Fluoro-5-hydrazinylbenzonitrile, the arrangement of its constituent atoms and functional groups provides the basis for understanding its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| IUPAC Name | 2-fluoro-5-hydrazinylbenzonitrile | [1] |
| CAS Number | 1260982-79-3 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)C#N)NN | [1] |
| InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N | [1] |
While specific, experimentally determined data for properties such as melting point, boiling point, and spectral analyses are not widely published in peer-reviewed literature, we can infer certain characteristics based on the compound's structure and the known properties of its functional groups. The presence of the hydrazinyl group, a derivative of ammonia, suggests that the molecule will exhibit basic properties. The nitrile and fluorine substituents are electron-withdrawing, which will influence the electron density of the aromatic ring and the reactivity of the other functional groups.
Predicted Physicochemical Characteristics
In the absence of extensive experimental data, a predictive analysis based on the compound's functional groups provides valuable insights for handling and experimental design.
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Physical State and Appearance: At standard temperature and pressure, 2-Fluoro-5-hydrazinylbenzonitrile is expected to be a solid, likely a crystalline powder, which is typical for aromatic compounds of similar molecular weight.
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Melting Point: The melting point is anticipated to be moderately high, influenced by the potential for intermolecular hydrogen bonding via the hydrazinyl group and dipole-dipole interactions from the nitrile and fluoro groups. For context, related compounds like 2-Fluoro-5-formylbenzonitrile have a reported melting point of 80-84 °C.[2]
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Boiling Point: A high boiling point is expected due to the polar nature of the molecule and intermolecular forces. However, it may be susceptible to decomposition at elevated temperatures.
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Hygroscopicity: The presence of the polar hydrazinyl group suggests that the compound may be hygroscopic and should be stored in a desiccated environment.
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, the following sections detail robust, self-validating protocols for determining key physicochemical properties of 2-Fluoro-5-hydrazinylbenzonitrile.
Solubility Determination
Causality of Experimental Choices: The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A systematic approach to solubility testing in a range of solvents provides a comprehensive understanding of its polarity and potential for formulation. The chosen solvents represent a spectrum of polarities, from non-polar (hexane) to polar aprotic (diethyl ether) and polar protic (water), as well as acidic and basic aqueous solutions to assess its reactivity.[3][4][5][6]
Step-by-Step Methodology:
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Preparation: Accurately weigh approximately 25 mg of 2-Fluoro-5-hydrazinylbenzonitrile into a series of small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of the respective solvent (Water, Diethyl Ether, 5% Sodium Hydroxide, 5% Sodium Bicarbonate, 5% Hydrochloric Acid) in small portions.[3]
-
Vigorous Mixing: After each addition of solvent, shake the test tube vigorously for at least 60 seconds.[5]
-
Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If the compound is water-soluble, proceed to test its pH using litmus paper.[4]
-
Classification: Based on the solubility results, classify the compound according to standard solubility schemes. For instance, solubility in 5% HCl would indicate a basic compound.[3]
Caption: Workflow for determining the solubility of 2-Fluoro-5-hydrazinylbenzonitrile.
pKa Determination by Potentiometric Titration
Causality of Experimental Choices: The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a compound like 2-Fluoro-5-hydrazinylbenzonitrile with a basic hydrazinyl group, determining its pKa is crucial for predicting its ionization state at physiological pH, which in turn affects its biological activity and pharmacokinetic properties. Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8][9]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[7]
-
Sample Preparation: Prepare a 1 mM solution of 2-Fluoro-5-hydrazinylbenzonitrile in a suitable solvent system (e.g., water or a co-solvent if solubility is low). Ensure the total volume is sufficient for the titration, for example, 20 mL.[7]
-
Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride to maintain a constant ionic strength throughout the titration.[7]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[7]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments.[7]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluoro and hydrazinyl substituents. The protons of the hydrazinyl group will likely appear as a broad signal, and its chemical shift may be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazine (around 3200-3400 cm⁻¹), the C≡N stretching of the nitrile (around 2220-2280 cm⁻¹), and C-F stretching vibrations.[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.14 g/mol ). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments from the hydrazinyl group.
Safety and Handling
Based on safety data for structurally related compounds, 2-Fluoro-5-hydrazinylbenzonitrile should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Fluoro-5-hydrazinylbenzonitrile is a promising building block for synthetic and medicinal chemistry. While there is a notable absence of published experimental data on its specific physicochemical properties, this guide provides a solid foundation for researchers by outlining its known structural characteristics, predicting its key properties, and offering detailed, actionable protocols for its experimental characterization. The methodologies described herein are standard, reliable, and designed to yield the high-quality data necessary to advance research and development efforts involving this intriguing molecule.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the elucidation of complex molecular mixtures. Biogeosciences, 10(3), 1583-1605. [Link]
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